

# An In-depth Technical Guide to Butoxycarbonyl-PEG5-sulfonic acid

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## Compound of Interest

Compound Name: **Butoxycarbonyl-PEG5-sulfonic acid**

Cat. No.: **B611232**

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of **Butoxycarbonyl-PEG5-sulfonic acid** (Boc-PEG5-SO<sub>3</sub>H), a heterobifunctional linker crucial for the development of advanced therapeutics. The document details the molecule's physicochemical properties, its application in Proteolysis Targeting Chimeras (PROTACs), and protocols for its characterization and use.

## Core Properties of Butoxycarbonyl-PEG5-sulfonic acid

**Butoxycarbonyl-PEG5-sulfonic acid** is a chemical linker molecule characterized by three key components: a tert-butoxycarbonyl (Boc) protected amine, a five-unit polyethylene glycol (PEG) chain, and a terminal sulfonic acid group. The Boc group offers a stable protecting group for the amine, which can be selectively removed under acidic conditions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate molecules.<sup>[1]</sup> <sup>[2]</sup> The terminal sulfonic acid group can participate in various chemical reactions, including esterification and amidation.<sup>[1]</sup>

Data Presentation: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>17</sub> H <sub>34</sub> O <sub>10</sub> S	[3]
Molecular Weight	430.51 g/mol	[3][4]
CAS Number	1817735-28-6	[3][4]
Purity	Typically ≥95%	[1]
Appearance	Varies (often a solid or oil)	-
Solubility	Soluble in water, DMSO, DMF, DCM	[1]
Storage Conditions	-20°C, sealed, dry	[4]

## Application in PROTAC Synthesis

**Butoxycarbonyl-PEG5-sulfonic acid** is primarily utilized as a linker in the synthesis of PROTACs.[3][5][6][7] PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[8][9] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[10][11]

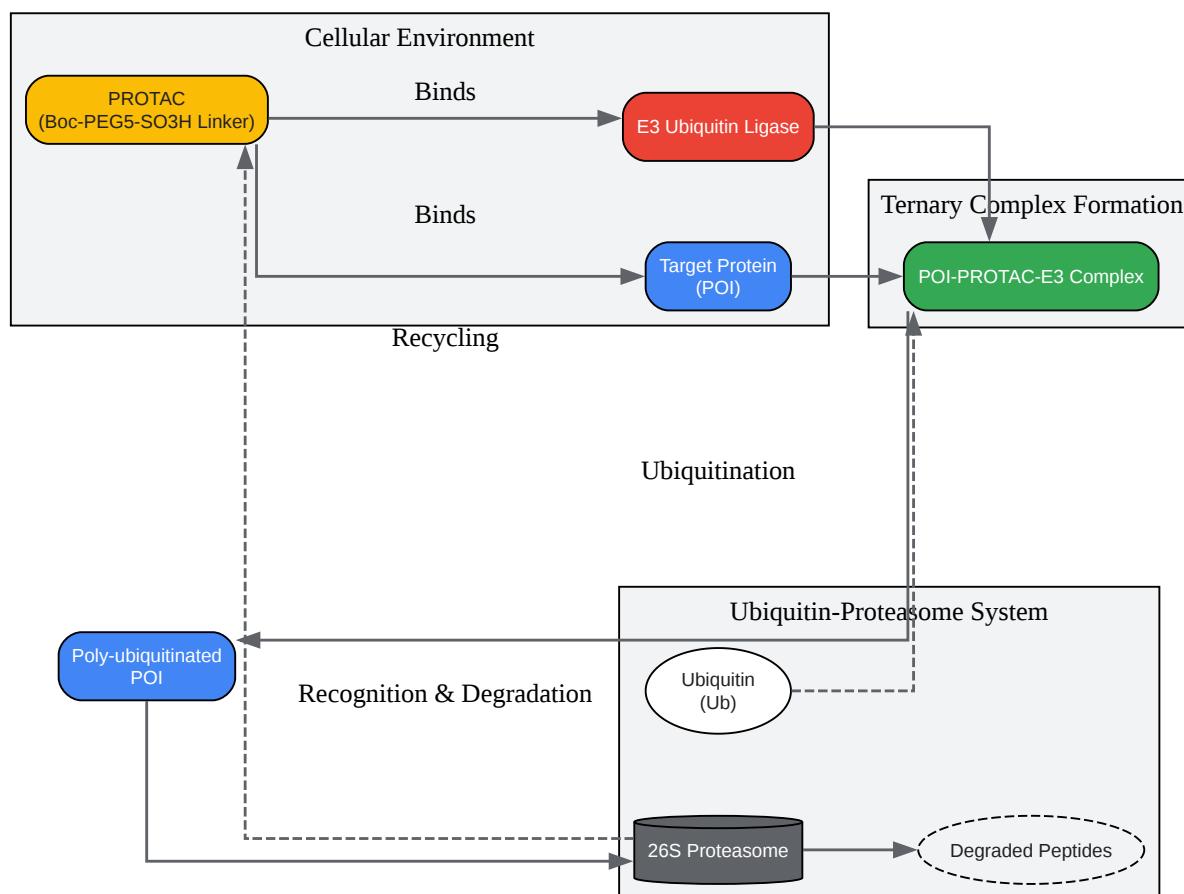
The PEG5 linker provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is a critical step for subsequent ubiquitination and degradation.[12] The sulfonic acid moiety can be used as a handle for conjugation to either the target protein ligand or the E3 ligase ligand.

### PROTAC Mechanism of Action

The general mechanism by which a PROTAC induces protein degradation is as follows:

- **Ternary Complex Formation:** The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[12]
- **Ubiquitination:** Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine residues on the surface of the target protein.[9]

- Proteasomal Recognition: The polyubiquitinated target protein is then recognized by the 26S proteasome.[9][12]
- Degradation: The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can act catalytically to induce the degradation of another target protein molecule.[9][12]



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Caption: Logical workflow of the PROTAC mechanism of action.

## Experimental Protocols

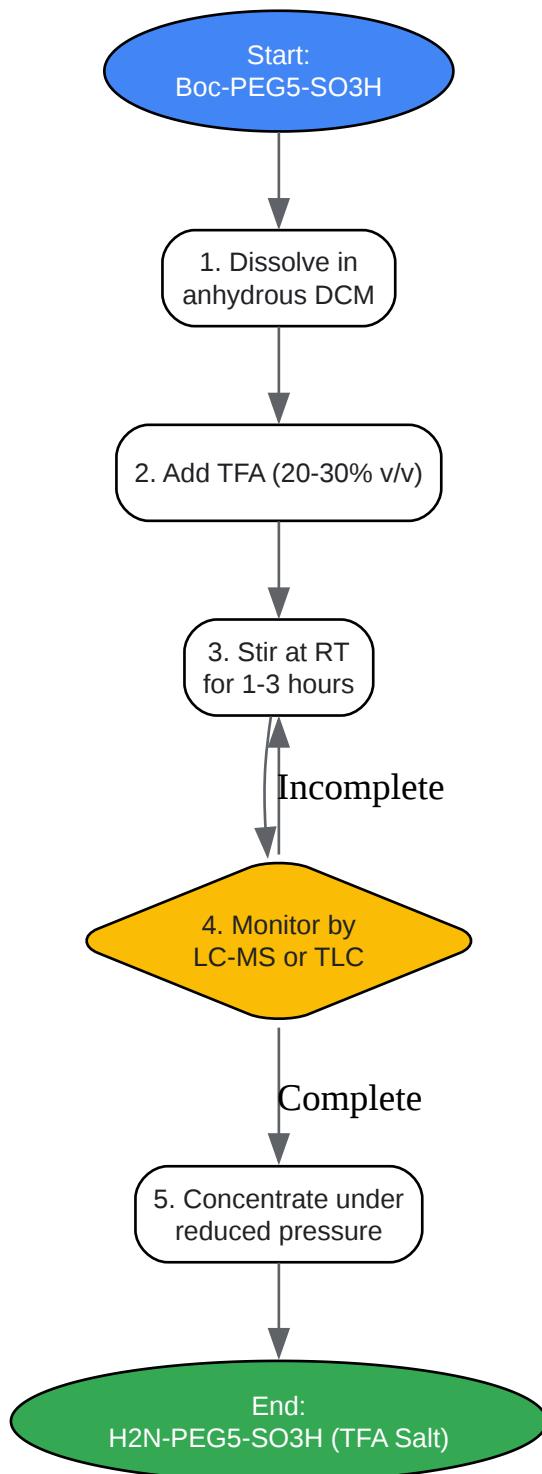
The following sections provide detailed methodologies for the characterization and modification of **Butoxycarbonyl-PEG5-sulfonic acid**. These protocols are adapted from established procedures for similar PEG-linker molecules.[13][14][15]

### 3.1. Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine, a common step before conjugation.

- Materials:
  - **Butoxycarbonyl-PEG5-sulfonic acid**
  - Anhydrous Dichloromethane (DCM)
  - Trifluoroacetic acid (TFA)
  - Round-bottom flask
  - Magnetic stirrer
  - Rotary evaporator
- Procedure:
  - Dissolve **Butoxycarbonyl-PEG5-sulfonic acid** (1.0 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
  - Slowly add TFA to the stirred solution (typically 20-30% v/v).
  - Stir the reaction at room temperature for 1-3 hours.
  - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

- Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.
- The resulting deprotected product ( $\text{H}_2\text{N-PEG}_5\text{-SO}_3\text{H}$ ) as a TFA salt can often be used in the next step without further purification.



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Caption: Experimental workflow for Boc group deprotection.

### 3.2. Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the chemical structure of the linker.

- Sample Preparation:
  - Dissolve 5-10 mg of **Butoxycarbonyl-PEG5-sulfonic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O).
  - Transfer the solution to a clean, dry NMR tube.
- <sup>1</sup>H NMR Spectroscopy Parameters (400 MHz):
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
  - Relaxation Delay: 1-2 seconds.
  - Temperature: 298 K.
- Expected <sup>1</sup>H NMR Signals:
  - A singlet at ~1.4 ppm corresponding to the 9 protons of the Boc group's t-butyl moiety.
  - A series of multiplets in the range of ~3.4-3.7 ppm corresponding to the methylene protons of the PEG backbone.
  - Signals corresponding to the methylene groups adjacent to the sulfonic acid and the Boc-protected amine.

### 3.3. Characterization by HPLC-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is essential for assessing the purity and confirming the molecular weight of the compound.

- Sample Preparation:

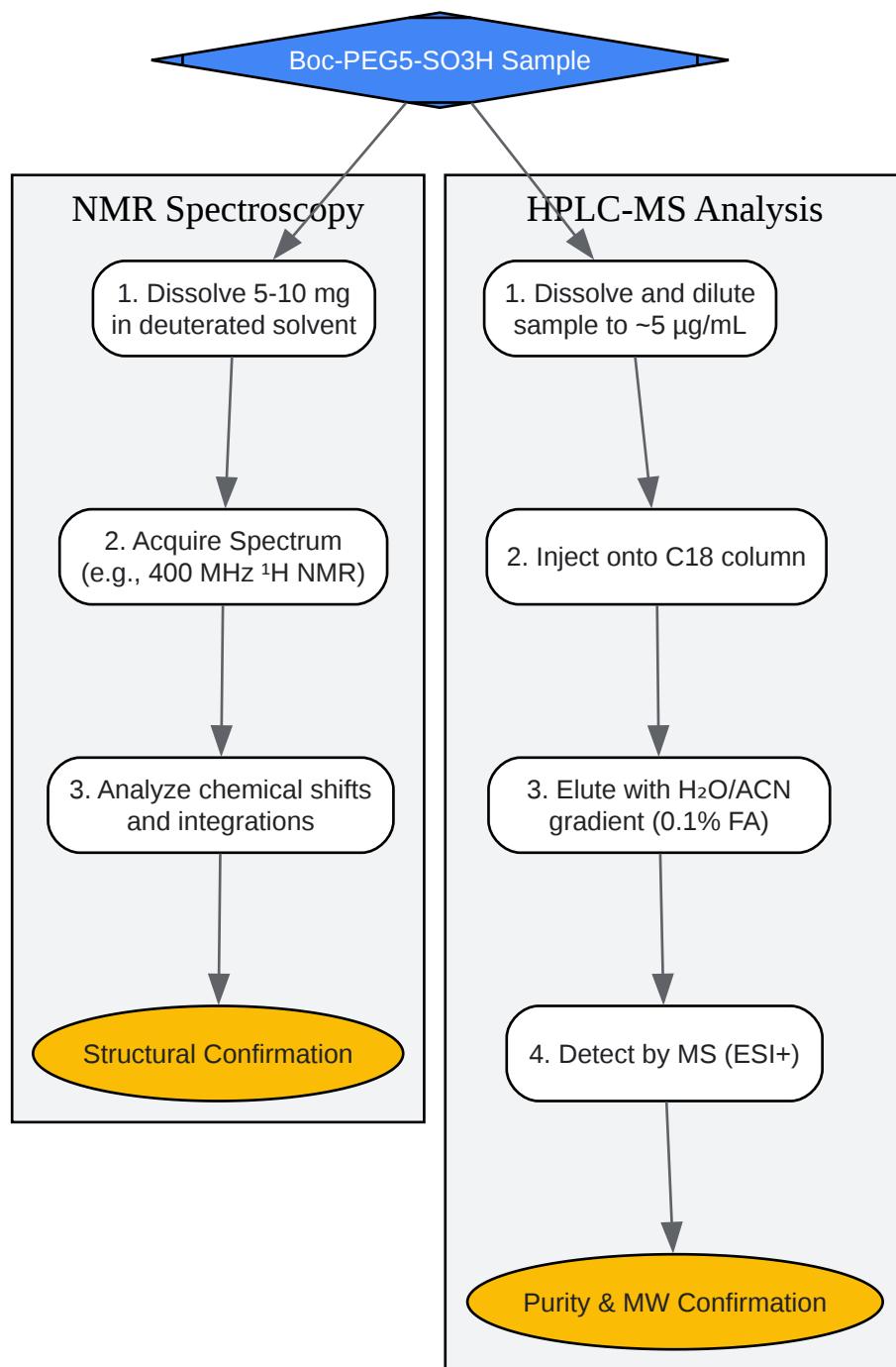
- Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
- Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

- LC Conditions (Reversed-Phase):

- Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes is a typical starting point.
- Flow Rate: 0.2-0.4 mL/min.
- Detection: UV at 210-220 nm (for amide bonds if conjugated) and MS detector.

- MS Conditions (Positive Ion ESI):

- Ion Source: Electrospray ionization (ESI).
- Polarity: Positive.
- Mass Range: m/z 100-1000.
- Data Analysis: Identify the molecular ion peak  $[M+H]^+$  (expected  $m/z \approx 431.5$ ) and other common adducts like  $[M+Na]^+$ .

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Caption: Workflow for structural and purity analysis.

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